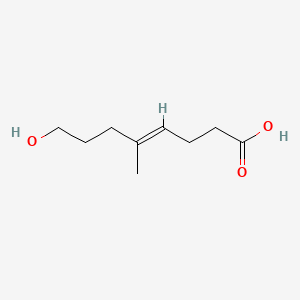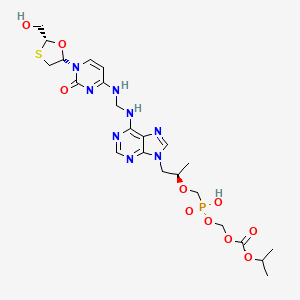
Lamivudine Tenofovir Monosoproxil Methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Tenofovir Monosoproxil Methane is a compound used in antiretroviral therapy, primarily for the treatment of HIV and chronic hepatitis B. It combines the properties of Lamivudine and Tenofovir, both of which are nucleoside reverse transcriptase inhibitors. These inhibitors work by blocking the reverse transcriptase enzyme, which is crucial for the replication of HIV and hepatitis B virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine involves the enantioselective synthesis from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary. This process includes esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . Tenofovir is synthesized through a series of chemical reactions starting from fumaric acid and isopropylamine, followed by esterification and hydrolysis .
Industrial Production Methods
Industrial production of Lamivudine and Tenofovir involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the active pharmaceutical ingredients meet stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine and Tenofovir undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form their respective oxides.
Reduction: Reduction reactions can convert the compounds back to their original forms.
Substitution: Nucleophilic substitution reactions are common, where one nucleophile replaces another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Oxides of Lamivudine and Tenofovir.
Reduction: Original nucleoside analogs.
Substitution: Various substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
Lamivudine Tenofovir Monosoproxil Methane has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Widely used in clinical trials for HIV and hepatitis B treatment.
Industry: Employed in the development of antiretroviral drugs and combination therapies.
Wirkmechanismus
Lamivudine and Tenofovir are phosphorylated intracellularly to their active triphosphate forms. These active metabolites are incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, leading to DNA chain termination. This prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in combination with Tenofovir.
Abacavir: A nucleoside analog that inhibits reverse transcriptase.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in HIV treatment.
Uniqueness
Lamivudine Tenofovir Monosoproxil Methane is unique due to its combination of two potent nucleoside reverse transcriptase inhibitors, providing a synergistic effect in inhibiting viral replication. This combination is particularly effective in reducing viral load and preventing resistance development .
Eigenschaften
Molekularformel |
C23H33N8O10PS |
|---|---|
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
[(2R)-1-[6-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C23H33N8O10PS/c1-14(2)40-23(34)37-12-39-42(35,36)13-38-15(3)6-30-11-28-19-20(26-10-27-21(19)30)25-9-24-16-4-5-31(22(33)29-16)17-8-43-18(7-32)41-17/h4-5,10-11,14-15,17-18,32H,6-9,12-13H2,1-3H3,(H,35,36)(H,24,29,33)(H,25,26,27)/t15-,17+,18-/m1/s1 |
InChI-Schlüssel |
WWDKPARMTTZTHR-BPQIPLTHSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO)OCP(=O)(O)OCOC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



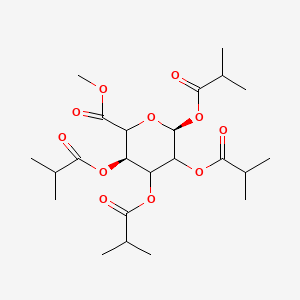
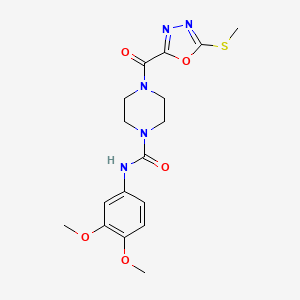
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
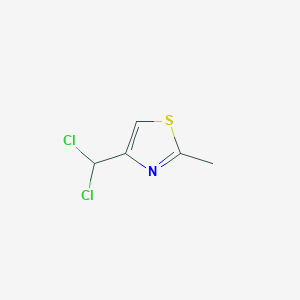
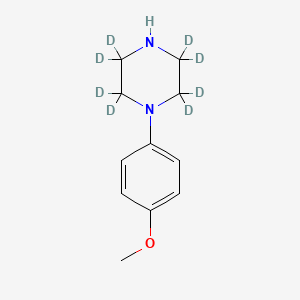
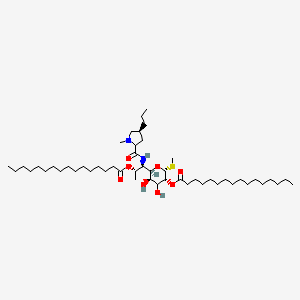
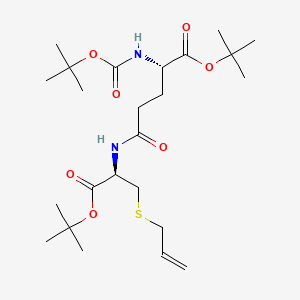
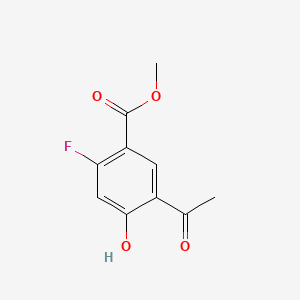
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
